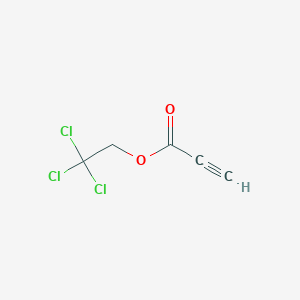
2,2,2-Trichloroethyl prop-2-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trichloroethyl prop-2-ynoate is an organic compound with the molecular formula C5H5Cl3O2. It is a derivative of prop-2-ynoic acid, where the hydrogen atom of the hydroxyl group is replaced by a 2,2,2-trichloroethyl group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trichloroethyl prop-2-ynoate typically involves the esterification of prop-2-ynoic acid with 2,2,2-trichloroethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to facilitate the esterification process.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are employed to ensure the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,2-Trichloroethyl prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trichloroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or alcohols, depending on the nucleophile used.
Applications De Recherche Scientifique
2,2,2-Trichloroethyl prop-2-ynoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as a potential inhibitor of certain enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 2,2,2-Trichloroethyl prop-2-ynoate involves its reactivity with various biological and chemical targets. The trichloroethyl group can undergo hydrolysis to release trichloroethanol, which can interact with enzymes and other proteins. The prop-2-ynoate moiety can participate in nucleophilic addition reactions, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
2,2,2-Trichloroethanol: A related compound where the ester group is replaced by a hydroxyl group.
Ethyl prop-2-ynoate: Similar structure but lacks the trichloroethyl group.
2,2,2-Trichloroethyl chloroformate: Another derivative of trichloroethanol used in organic synthesis.
Propriétés
Numéro CAS |
61485-35-6 |
|---|---|
Formule moléculaire |
C5H3Cl3O2 |
Poids moléculaire |
201.43 g/mol |
Nom IUPAC |
2,2,2-trichloroethyl prop-2-ynoate |
InChI |
InChI=1S/C5H3Cl3O2/c1-2-4(9)10-3-5(6,7)8/h1H,3H2 |
Clé InChI |
QQTILLHHAMGXNU-UHFFFAOYSA-N |
SMILES canonique |
C#CC(=O)OCC(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


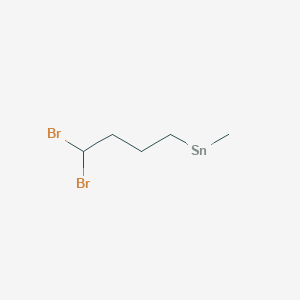
![8-Amino-2,3,4a,12a-tetrahydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14584996.png)
![1-{1-[2-(5-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14585003.png)
![[(1S,2S)-2-(Acetyloxy)cyclopentyl]acetic acid](/img/structure/B14585014.png)
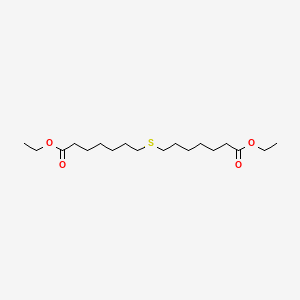
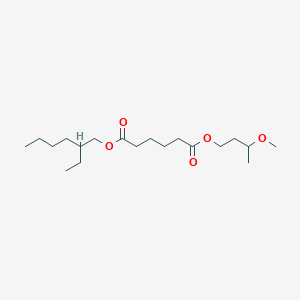
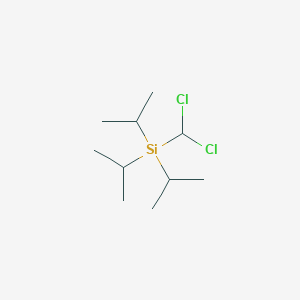
![N-{1-[2-(1,1,2,2-Tetrafluoro-2-phenylethyl)phenyl]ethylidene}hydroxylamine](/img/structure/B14585050.png)
![(Pyridin-3-yl)[4-(1,2,2,2-tetrafluoroethoxy)phenyl]methanone](/img/structure/B14585055.png)
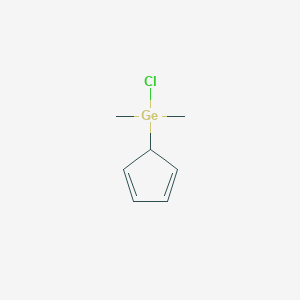
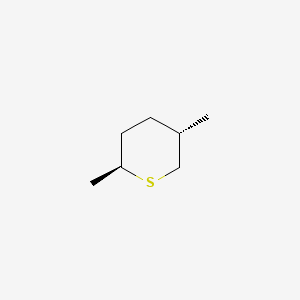
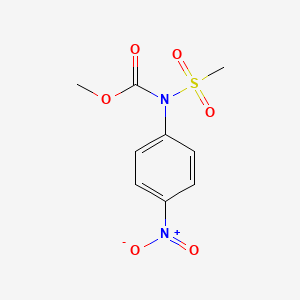
![6-(Methylsulfanyl)-2,4-diphenyl-2,3,7-triazaspiro[4.4]nona-3,6-dien-1-one](/img/structure/B14585080.png)
![N-[Bis(2-methylpropyl)carbamoyl]-2-phenylethene-1-sulfonamide](/img/structure/B14585081.png)
